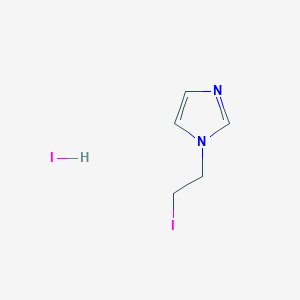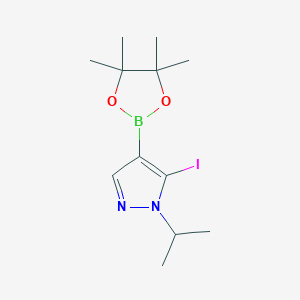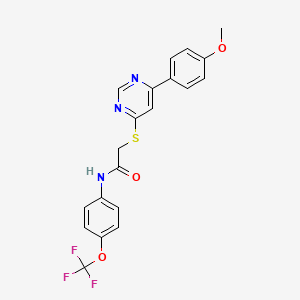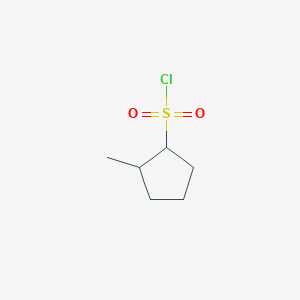
2-Methylcyclopentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclopentane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO2S . It is used in various chemical reactions and can be found in several chemical databases .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 2-Methylcyclopentane-1-sulfonyl chloride, often involves chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification . Another method involves the oxidation of thiols using NCS/NBS-iPrOH as an oxyhalogenation reagent .Molecular Structure Analysis
The molecular structure of 2-Methylcyclopentane-1-sulfonyl chloride consists of a cyclopentane ring with a methyl group and a sulfonyl chloride group attached . The molecular weight of this compound is 182.67 .Chemical Reactions Analysis
Sulfonyl chlorides, including 2-Methylcyclopentane-1-sulfonyl chloride, are often used in electrophilic aromatic substitution reactions . They can also react with a variety of nucleophiles, permitting the synthesis of complex sulfonamides and sulfonates .Applications De Recherche Scientifique
Solid-Phase Organic Synthesis
2-Methylcyclopentane-1-sulfonyl chloride is utilized in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, showcasing its importance in the development of new methodologies for the chemistry of heterocyclic compounds. This application underscores the compound's role in facilitating the synthesis of compounds with antibacterial activity, which are significant in pharmaceutical research and development (Holte, Thijs, & Zwanenburg, 1998).
Electrophilic Reactions and Carbonium Ion Research
The study of carbonium ions, including the 1-methylcyclopentyl cation, involves the use of 1-methyl-1-chlorocyclopentane and related compounds. This research provides valuable insights into the mechanisms of hydrocarbon isomerization, contributing to our understanding of chemical reactivity and stability in organic chemistry (Olah, Bollinger, Cupas, & Lukas, 1967).
Catalysis and Chemical Transformations
Research into the catalytic activities of supported sulfonic acids, including those derived from sulfonyl chlorides like 2-methylcyclopentane-1-sulfonyl chloride, has led to advancements in the dihydroxylation of alkenes. These catalysts enable efficient transformations under mild conditions, highlighting the compound's significance in the development of green chemistry and sustainable industrial processes (Maggi, Martra, Piscopo, Alberto, & Sartori, 2012).
Advanced Materials and Electrochemical Applications
In the field of materials science, derivatives of sulfonyl chlorides, including 2-methylcyclopentane-1-sulfonyl chloride, have been explored for their potential in creating new electrolytes for rechargeable lithium batteries. This research is critical for the development of energy storage technologies that are more efficient, reliable, and environmentally friendly (Sun & Angell, 2004).
Environmental Studies and Detection Techniques
The identification and quantification of sulfonates and related compounds in environmental samples, such as municipal sewage sludge, have important implications for monitoring pollution and understanding the environmental impact of industrial chemicals. This area of research is essential for developing strategies to mitigate environmental contamination and protect public health (Ruan, Lin, Wang, Liu, & Jiang, 2015).
Safety And Hazards
While specific safety data for 2-Methylcyclopentane-1-sulfonyl chloride is not available, sulfonyl chlorides in general are known to be hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring good ventilation .
Orientations Futures
While specific future directions for 2-Methylcyclopentane-1-sulfonyl chloride are not mentioned in the sources retrieved, sulfonyl chlorides in general are of interest in various fields. They are important building blocks for the manufacture of elastomers, pharmaceuticals, dyes, detergents, ion exchange resins, and herbicides . Their synthesis methods are continually being improved for efficiency and environmental friendliness .
Propriétés
IUPAC Name |
2-methylcyclopentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-5-3-2-4-6(5)10(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFJZXVRYIEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopentane-1-sulfonyl chloride | |
CAS RN |
1495792-59-0 |
Source


|
| Record name | 2-methylcyclopentane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

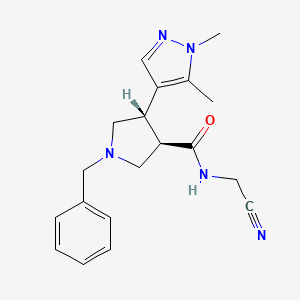
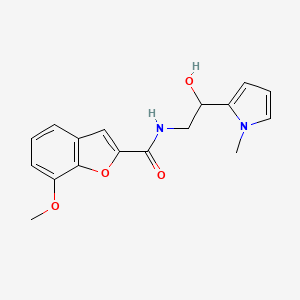
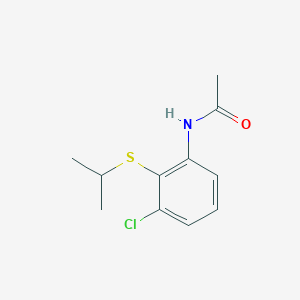
![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)
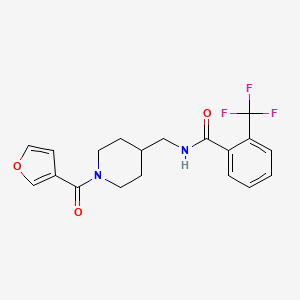
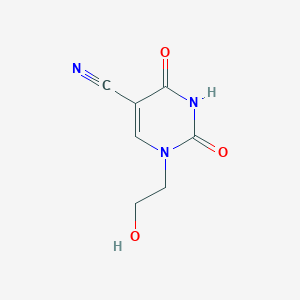
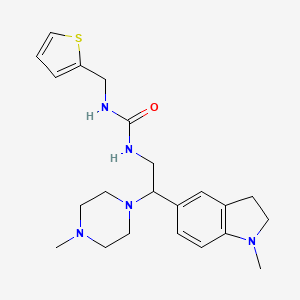
![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)
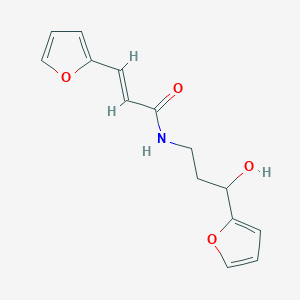
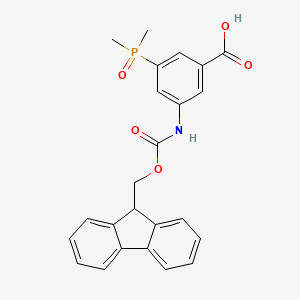
![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)
